Enhanced Lipophilicity (XLogP3) versus Unsubstituted Oxazole Carbamate
The target compound exhibits significantly higher computed lipophilicity compared to its unsubstituted analog, 2,2,2-trifluoroethyl N-(1,3-oxazol-4-yl)carbamate (CAS 1375472-82-4). This is driven by the addition of two methyl groups to the oxazole ring, which increases hydrophobicity and is a critical parameter for membrane permeation and CNS penetration potential. The quantitative difference is an XLogP3 of 2.2 for the target versus 1.4 for the comparator [1].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 2,2,2-Trifluoroethyl N-(1,3-oxazol-4-yl)carbamate (CAS 1375472-82-4), XLogP3 = 1.4 |
| Quantified Difference | Δ XLogP3 = +0.8 (Target is approximately 6.3 times more lipophilic in a standard octanol-water model) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
This 0.8 log unit difference represents a substantial shift in the predicted partition coefficient, directly guiding the selection of this dimethyl analog over the unsubstituted version when higher lipophilicity is required for target engagement or blood-brain barrier penetration in early-stage drug discovery.
- [1] PubChem. Computed Properties XLogP3 for CID 71758726 and CID 72138061. National Center for Biotechnology Information, 2019. View Source
